Propoxy Linker Confers Distinct pKa and Lipophilicity Relative to Parent Pyrrolidine Acetic Acid
2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid exhibits a predicted pKa of 3.32±0.10 and an XLogP3-AA of -1.6 [1], whereas the simpler analog 2-(pyrrolidin-1-yl)acetic acid (lacking the propoxy linker) displays an estimated pKa range of 3.5–4.5 and a lower molecular weight (129.16 g/mol) [2]. The introduction of the propoxy spacer lowers the pKa by approximately 0.2–1.2 log units, increasing the proportion of ionized carboxylate at physiological pH and potentially influencing passive diffusion and target engagement.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.32±0.10 (predicted) |
| Comparator Or Baseline | 2-(Pyrrolidin-1-yl)acetic acid; pKa = 3.5–4.5 (estimated) |
| Quantified Difference | ΔpKa ≈ -0.2 to -1.2 units |
| Conditions | Predicted values; target compound from ChemicalBook ; comparator from vendor datasheet |
Why This Matters
A lower pKa alters the ionization state at physiological pH, impacting solubility, permeability, and receptor-binding kinetics, making direct substitution without re-optimization inadvisable.
- [1] PubChem. Compound Summary for CID 121552433: 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/121552433 (accessed 2026). View Source
- [2] PubChem. Compound Summary for CID 414564: 2-(Pyrrolidin-1-yl)acetic acid. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/414564 (accessed 2026). View Source
